

Application Notes and Protocols: Cbz-D-allo- isoleucine in Drug Discovery and Development

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Compound of Interest

Compound Name: Cbz-D-allo-isoleucine

Cat. No.: B554548

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-allo-isoleucine is a protected, non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of complex peptides and pharmacologically active molecules. The benzyloxycarbonyl (Cbz) protecting group on the amine ensures chemoselectivity during peptide coupling reactions, while the unique stereochemistry of D-allo-isoleucine can impart specific conformational constraints and biological activities to the final compound. These properties make it a valuable tool in drug discovery and development, particularly in the design of peptide and peptidomimetic therapeutics.

One notable application of a D-allo-isoleucine derivative is in the synthesis of Retosiban, a potent and selective oxytocin receptor antagonist developed for the management of preterm labor. The incorporation of D-allo-isoleucine is crucial for the drug's high affinity and selectivity for the oxytocin receptor.

Physicochemical Properties of Cbz-D-allo- isoleucine

Property	Value
Molecular Formula	C ₁₄ H ₁₉ NO ₄
Molecular Weight	265.31 g/mol
Appearance	White to off-white solid
Stereochemistry	(2R, 3S)

Application: Synthesis of Retosiban, an Oxytocin Receptor Antagonist

Retosiban is a diketopiperazine-based oxytocin receptor antagonist that has been investigated for the treatment of preterm labor. Its synthesis utilizes D-allo-isoleucine methyl ester in a key multi-component reaction. While the initial synthesis uses the methyl ester of D-allo-isoleucine, the principles of using a protected non-standard amino acid are well illustrated. The overall synthesis highlights the importance of chiral building blocks like **Cbz-D-allo-isoleucine** in constructing complex drug molecules.

Retosiban: Key Pharmacological Data

Parameter	Value	Reference
Mechanism of Action	Competitive oxytocin receptor antagonist	[1]
Binding Affinity (K _i)	0.65 nM (human oxytocin receptor)	[1][2]
Selectivity	>1400-fold over vasopressin receptors	[1][2]
Oral Bioavailability (rat)	~100%	[1]
Half-life (rat)	1.4 hours	[1]
Half-life (human, oral)	1.45 hours	[3][4][5]

Clinical Trial Data for Retosiban in Preterm Labor

Endpoint	Retosiban Group	Placebo Group	p-value	Reference
Uterine Quiescence in 6h	63%	43%	Not Statistically Significant	[3][4]
Median Days to Delivery	26 days	13 days	Not Statistically Significant	[3][4][5]
Births at Term	Lower incidence (RR=0.41)	Higher incidence	0.02	[6]

Note: Clinical trials were terminated early due to slow recruitment, limiting the statistical power of the findings.[7]

Experimental Protocols

General Protocol for Peptide Coupling using Cbz-D-allo-isoleucine

This protocol describes a standard solution-phase peptide coupling reaction using a carbodiimide coupling agent.

Materials:

- **Cbz-D-allo-isoleucine**
- Amino acid or peptide ester (with a free amino group)
- N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Saturated aqueous sodium bicarbonate solution

- 1 M aqueous hydrochloric acid solution
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **Cbz-D-*allo*-isoleucine** (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
- Add the amino acid or peptide ester (1.0 equivalent) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add DIC (1.1 equivalents) dropwise to the stirred solution. If using DCC, a precipitate of dicyclohexylurea (DCU) will form during the reaction.
- If the amino acid or peptide ester is used as a hydrochloride salt, add DIPEA or NMM (1.1 equivalents) to neutralize the acid.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Once the reaction is complete, filter off the DCU precipitate if DCC was used.
- Dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude peptide by silica gel column chromatography to obtain the desired Cbz-protected dipeptide.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

This is a mild and common method for removing the Cbz protecting group.^[1]

Materials:

- Cbz-protected peptide
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
- Celite®

Procedure:

- Dissolve the Cbz-protected peptide (1.0 equivalent) in MeOH or EtOH in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
- Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.
- Rinse the filter cake with additional solvent (MeOH or EtOH).
- Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.^[1]

Ugi Four-Component Reaction for the Synthesis of a Retosiban Precursor

This protocol is based on the published synthesis of Retosiban and illustrates the use of a D-allo-isoleucine derivative in a multicomponent reaction.[1][8][9]

Materials:

- (R)-2-(Carboxybenzylamino)-2,3-dihydro-1H-indene-2-carboxylic acid (Cbz-protected (R)-indanylglycine) (1.0 equivalent)
- D-allo-isoleucine methyl ester hydrochloride (1.0 equivalent)
- 2-Methyloxazole-4-carboxaldehyde (1.0 equivalent)
- 2-Benzyloxyphenylisonitrile (1.0 equivalent)
- Methanol (MeOH)

Procedure:

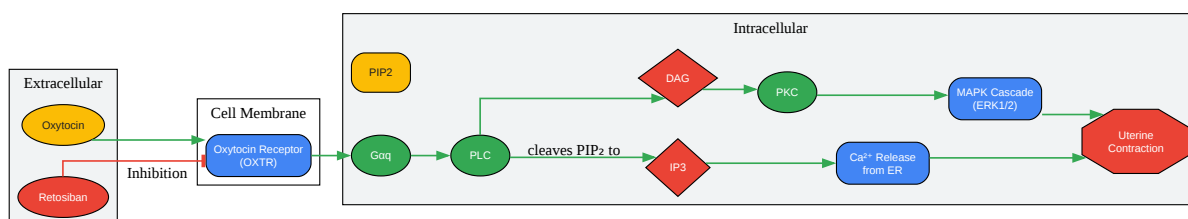
- In a reaction vessel, combine Cbz-protected (R)-indanylglycine, D-allo-isoleucine methyl ester hydrochloride, 2-methyloxazole-4-carboxaldehyde, and 2-benzyloxyphenylisonitrile in methanol.
- Stir the mixture at room temperature. The reaction is typically complete within 24-48 hours.
- Monitor the formation of the linear peptide product by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- The crude product can be purified by chromatography to yield the linear tetrapeptide precursor of Retosiban.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Retosiban acts as an antagonist at the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, oxytocin, the OXTR primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to uterine contractions. Retosiban

competitively blocks this binding, thereby inhibiting downstream signaling. The key signaling pathways activated by oxytocin and inhibited by Retosiban are depicted below.[10][11][12][13]

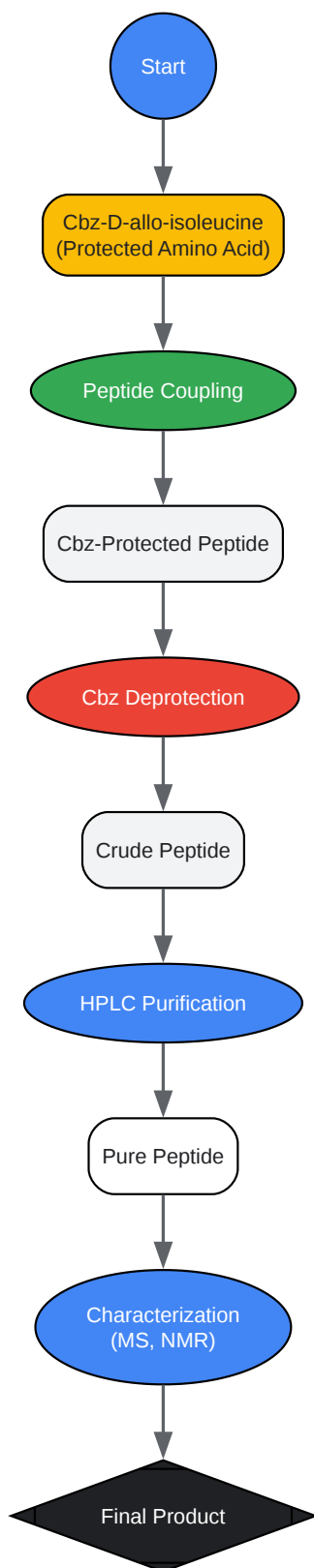


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Caption: Oxytocin Receptor Signaling Pathway and Point of Inhibition by Retosiban.

Experimental Workflow for Peptide Synthesis and Purification

The general workflow for synthesizing a peptide using **Cbz-D-allo-isoleucine** involves a series of protection, coupling, and deprotection steps, followed by purification and characterization.



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